Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-
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Overview
Description
Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of aromatic and heterocyclic aldehydes and phenacyl bromides . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the pyrimidine ring or phenyl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphodiesterases, which play a role in various cellular processes. Additionally, it can bind to receptors involved in signal transduction pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antimetabolite properties and is used in purine biochemical reactions.
Thiazoles: Display diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- stands out due to its unique combination of a triazole and pyrimidine ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance.
Biological Activity
Methanone, specifically [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-, is a compound belonging to the triazolo-pyrimidine class. Its unique structure, characterized by a fused triazole and pyrimidine ring system, has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN4O with a molecular weight of 350.8 g/mol. The presence of the 4-chlorophenyl substituent and the 5-methyl group significantly influence its chemical behavior and biological interactions.
Property | Value |
---|---|
CAS Number | 907972-13-8 |
Molecular Formula | C19H15ClN4O |
Molecular Weight | 350.8 g/mol |
The biological activity of Methanone is primarily attributed to its triazolo-pyrimidine structure. This core structure is known for its interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections. Studies have shown that subtle structural variations can tune its biological properties toward antiviral or antitumoral activity. For instance, modifications on the phenyl moiety have been linked to enhanced efficacy against specific cancer cell lines through mechanisms such as the inhibition of tubulin polymerization .
Biological Activities
Research indicates that Methanone exhibits significant antitumor and antiviral properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound has shown IC50 values below 100 μM in these assays, indicating potent activity .
Case Studies
- Antitumor Activity : A study reported that compounds with similar structural features to Methanone displayed cytotoxicity against MCF-7 cells with IC50 values ranging from 59 μM to 69 μM depending on the substituents on the phenyl ring .
- Antiviral Activity : Another investigation highlighted that modifications in the triazolo-pyrimidine framework could lead to compounds with enhanced antiviral properties, particularly against RNA viruses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The 4-chlorophenyl group enhances lipophilicity and membrane permeability.
- The 5-methyl group contributes to the overall stability and reactivity of the compound.
These factors collectively influence the pharmacokinetic properties and therapeutic potential of Methanone.
Properties
CAS No. |
907972-13-8 |
---|---|
Molecular Formula |
C19H15ClN4O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C19H15ClN4O/c1-12-16(18(25)14-5-3-2-4-6-14)17(13-7-9-15(20)10-8-13)24-19(23-12)21-11-22-24/h2-11,17H,1H3,(H,21,22,23) |
InChI Key |
FIWRBYQPKWDGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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